1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the nitro and difluoroethyl groups. The exact methods and reagents used would depend on many factors, including the desired yield, purity, and cost-effectiveness .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which consists of two nitrogen atoms and three carbon atoms in a five-membered ring. The 2,2-difluoroethyl group would add some degree of polarity to the molecule, and the nitro group is a strong electron-withdrawing group, which could affect the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group and the 2,2-difluoroethyl group. The nitro group is a strong electron-withdrawing group, which could make the pyrazole ring more susceptible to electrophilic substitution reactions . The 2,2-difluoroethyl group could potentially undergo reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the nitro group and the 2,2-difluoroethyl group could influence properties such as polarity, solubility, and stability .Scientific Research Applications
Synthesis and Structural Analysis
- 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole and its analogs are involved in the synthesis of stable intermediates for pyrazoles, serving as crucial components in the formation of 5-hydroxy-2-pyrazolines or their linear tautomers, hydrazones (Zelenin et al., 2002).
- The compound plays a role in the ex situ generation of difluorodiazoethane, contributing to the regioselective synthesis of CF2H-containing pyrazoles, which are significant in medicinal chemistry (Jian‐Shu Wang et al., 2019).
Material Properties and Applications
- In crystallography, this compound derivatives provide insights into molecular structures and interactions, such as hydrogen bonding and dipole-dipole interactions, which are essential for understanding material properties (S. Hernández-Ortega et al., 2012).
- The compound's derivatives have been explored in the context of herbicidal activity, particularly pyrazole nitrophenyl ethers and their effectiveness in inhibiting protoporphyrinogen IX oxidase (R. Clark, 1996).
Chemical Reactions and Transformations
- Studies on reactions of azoles with tetrachloro-1,2-difluoroethane and 1,2-dichlorodifluoroethylene have highlighted the utility of this compound in synthesizing N-(1,2,2-trichloro-1,2-difluoroethyl) derivatives and (E)-1,2-difluoro-1,2-di(3,5-dimethyl-1H-pyrazol-1yl)ethene (K. I. Petko et al., 2011).
Antimicrobial Applications
- Novel difluoromethylated 1-(1, 3-diphenyl-1H-pyrazol-4-yl)-3, 3-difluoro-1, 3-dihydro-indol-2-ones, synthesized via strategic reactions involving this compound, have shown promising antibacterial and antifungal activities (T. Chundawat et al., 2016).
High-Energy Materials
- The compound's derivatives, particularly those with multiple nitro groups on the pyrazole ring, have been evaluated for potential use in energetic materials, emphasizing the balance between energy and stability (J. Singh et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c6-4(7)3-9-2-1-5(8-9)10(11)12/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAXGXKHQSRONN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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